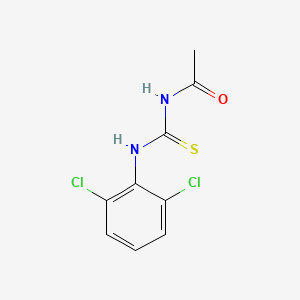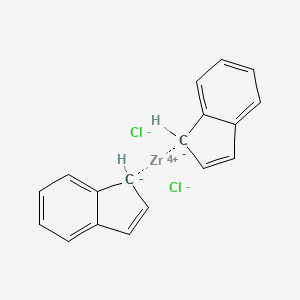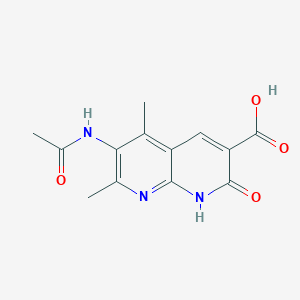
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide
Vue d'ensemble
Description
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide is a chemical compound with the molecular formula C10H20N2O2 This compound is known for its unique structure, which includes a piperazine ring and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide typically involves the reaction of 2-methoxy-1-methylethylamine with piperazine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process can be summarized as follows:
Starting Materials: 2-methoxy-1-methylethylamine, piperazine, acetic anhydride.
Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane or ethanol, at a temperature range of 25-50°C.
Catalyst: A catalyst such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification methods to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, temperature range of 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, temperature range of -10 to 25°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); conditionssolvent such as dichloromethane, temperature range of 0-40°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxyethanol: An organic compound used as a solvent and in the synthesis of other chemicals.
2-ethyl-N-(2-methoxy-1-methylethyl)-6-methyl-benzenamine: A compound with similar structural features, used in various chemical applications.
Uniqueness
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide is unique due to its combination of a piperazine ring and a methoxy group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where these properties are desired.
Propriétés
Formule moléculaire |
C10H21N3O2 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C10H21N3O2/c1-9(8-15-2)12-10(14)7-13-5-3-11-4-6-13/h9,11H,3-8H2,1-2H3,(H,12,14) |
Clé InChI |
AJTVXXPLCUEKCF-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NC(=O)CN1CCNCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)-](/img/structure/B8567477.png)

![8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8567493.png)
![3-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanoic acid](/img/structure/B8567498.png)




![6-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-1-ol](/img/structure/B8567544.png)


![[4-Bromo-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B8567571.png)

